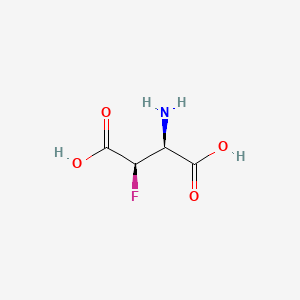

(3R)-3-Fluoro-D-aspartic acid

Description

Contextualization of Fluoroamino Acids in Contemporary Chemical Biology and Medicinal Chemistry Research

Fluoroamino acids, a class of amino acids where one or more hydrogen atoms have been replaced by fluorine, have become increasingly important in chemical biology and medicinal chemistry. nih.govresearchgate.net The introduction of fluorine, the most electronegative element, into amino acid structures can dramatically alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. numberanalytics.comwalshmedicalmedia.com These modifications can lead to enhanced biological activity, improved stability of peptides and proteins, and the ability to serve as sensitive probes for studying biological processes. walshmedicalmedia.comnih.gov

The unique characteristics of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, contribute to the increased stability of fluorinated compounds against thermal and chemical degradation. nih.gov This enhanced stability is a desirable trait in the development of therapeutic agents. numberanalytics.com In medicinal chemistry, the incorporation of fluoroamino acids into drug candidates is a widely used strategy to optimize pharmacokinetic properties. nih.govnih.gov Fluorinated amino acids have been explored for a variety of therapeutic applications, including the development of novel antibiotics, antiviral agents, and cancer therapies. numberanalytics.com

In the field of chemical biology, fluoroamino acids serve as powerful tools for investigating protein structure and function. ontosight.ai Their unique spectroscopic properties, particularly for ¹⁹F NMR, allow for the non-invasive monitoring of protein dynamics and interactions within complex biological environments. nih.govmdpi.com Furthermore, the strategic placement of fluorine can influence the conformation of peptides and proteins, providing insights into folding and molecular recognition processes. nih.govmdpi.com

Historical Development and Key Milestones in the Study of (3R)-3-Fluoro-D-aspartic acid and Related Analogs

The study of fluorinated amino acids dates back several decades, with initial research focused on their synthesis and fundamental properties. numberanalytics.com The development of fluorinated analogs of common amino acids gained momentum as researchers recognized their potential as probes for understanding protein structure and function. The synthesis of 3-fluoroaspartic acid, in particular, has been a subject of interest due to the critical roles of aspartic acid in biological processes. dntb.gov.ua

Key milestones in the study of this compound and its analogs are closely tied to advancements in synthetic organic chemistry. The development of stereoselective fluorination methods has been crucial for obtaining specific isomers, such as the (3R) configuration, which is often critical for biological activity. Early synthetic routes often involved multi-step processes. For instance, the synthesis of (2S, 3S) and (2S, 3R) isomers of 3-fluoro-D-aspartic acid was achieved through independent routes starting from D-tartaric acid esters. researchgate.net

More recent synthetic strategies have focused on improving efficiency and stereocontrol. Deoxyfluorination of hydroxy-amino acid precursors using reagents like DAST (diethylaminosulfur trifluoride) and its safer alternatives, Deoxofluor and FluoLead, has become a common approach. core.ac.uk For example, the synthesis of (2R,3R)-3-fluoroaspartic acid has been accomplished via deoxyfluorination of a β-hydroxy α-amino acid intermediate, a process that notably proceeds with retention of configuration. core.ac.uk The synthesis of related analogs, such as 3-fluoro-N-methyl-D-aspartic acid stereoisomers, has also been pursued to probe specific biological targets. core.ac.uk

Fundamental Academic Significance of this compound as a Biochemical Probe

This compound has emerged as a significant biochemical probe, primarily due to its interaction with glutamate (B1630785) receptors and transporters, which are central to neurotransmission in the mammalian brain. nih.gov D-aspartate itself is an agonist for N-methyl-D-aspartate (NMDA) receptors and a substrate for excitatory amino acid transporters (EAATs). nih.govelifesciences.org The fluorinated analog, this compound, retains these properties while offering unique advantages for research.

One of the key applications of this compound is in the study of glutamate transporters. These transporters are responsible for clearing glutamate from the synaptic cleft, and their dysfunction is implicated in various neurological disorders. rsc.orgoatext.com this compound and its derivatives can act as potent inhibitors of these transporters, allowing researchers to investigate their role in regulating glutamatergic signaling. rsc.org

Furthermore, fluorinated aspartic acid derivatives serve as conformational probes for NMDA receptors. The introduction of the fluorine atom can alter the molecule's conformation, which in turn affects its binding affinity and activation of the receptor. By studying how different stereoisomers of fluoro-aspartate interact with NMDA receptors, scientists can gain valuable insights into the structural requirements for agonist binding and receptor function. mdpi.com

The compound has also been utilized to study enzyme mechanisms. For example, isomers of 3-fluoroaspartate have been used to probe the reactivity and binding of aspartate decarboxylase, an enzyme essential for the virulence of Mycobacterium tuberculosis. nih.gov These studies demonstrated that the fluoroaspartate isomers undergo decarboxylation and fluorine elimination, providing insights into the enzyme's active site and reaction mechanism. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Application |

| This compound | C4H6FNO4 | Biochemical probe for glutamate transporters and NMDA receptors |

| D-aspartic acid | C4H7NO4 | Agonist of NMDA receptors and substrate for glutamate transporters |

| N-methyl-D-aspartic acid (NMDA) | C5H9NO4 | Selective agonist for NMDA receptors |

| L-threo-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (L-TFB-TBOA) | C20H19F3N2O7 | Potent inhibitor of excitatory amino acid transporters (EAATs) |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-fluorobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTWOKOOUAZXQP-JCYAYHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703488 | |

| Record name | (3R)-3-Fluoro-D-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68832-50-8 | |

| Record name | (3R)-3-Fluoro-D-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3r 3 Fluoro D Aspartic Acid and Its Stereoisomers

Stereoselective and Enantiopure Synthesis Strategies for (3R)-3-Fluoro-D-aspartic acid

The synthesis of this compound, a compound of significant interest due to the unique properties conferred by the fluorine atom, requires precise control over stereochemistry at two chiral centers. Methodologies for its preparation are designed to be highly stereoselective and yield enantiomerically pure products. These strategies often involve the asymmetric introduction of either the fluorine atom or the amino group, or the stereospecific transformation of a chiral precursor.

Asymmetric Fluorination Approaches: Electrophilic and Nucleophilic Methods

Asymmetric fluorination is a primary strategy for creating the C-F bond with the desired stereochemistry. This can be achieved using either electrophilic or nucleophilic fluorinating agents on strategically designed substrates. nih.gov

Electrophilic Fluorination: This approach involves the reaction of an enolate or its equivalent, generated from an aspartic acid precursor, with an electrophilic fluorine source ("F+"). researchgate.net Chiral auxiliaries or catalysts are often employed to ensure facial selectivity during the fluorination step. Common electrophilic reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.gov For instance, a chiral N-acyl oxazolidinone derived from an aspartic acid framework can be deprotonated to form a chiral enolate, which then reacts with the electrophilic fluorine source from the less sterically hindered face, thereby setting the stereochemistry at the C-3 position.

Nucleophilic Fluorination: This method typically involves the displacement of a leaving group, commonly a hydroxyl group, by a nucleophilic fluoride source ("F-"). researchgate.net The synthesis of a stereochemically pure β-hydroxyaspartic acid derivative is a prerequisite for this approach. nih.gov The fluorination step often proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center. Therefore, to obtain the (3R) configuration of the final product, a precursor with a (3S)-hydroxyl group is required. Common nucleophilic fluorinating reagents include diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxofluor® and XtalFluor-E®. researchgate.netnih.gov

| Method | Fluorine Source | Typical Reagent(s) | Key Strategy |

| Electrophilic | F+ | Selectfluor®, NFSI | Reaction of a chiral enolate with an electrophilic fluorine source. Stereocontrol is achieved via chiral auxiliaries or catalysts. nih.govnih.gov |

| Nucleophilic | F- | DAST, Deoxofluor®, XtalFluor-E® | Sₙ2 displacement of a hydroxyl group from an enantiopure β-hydroxyaspartic acid precursor, leading to inversion of stereochemistry. researchgate.net |

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for synthesizing chiral fluorinated amino acids. nih.gov These strategies leverage the inherent stereospecificity of enzymes to catalyze key transformations. nih.gov

A common biocatalytic approach involves the use of transaminases or dehydrogenases. For example, a β-fluoro-α-keto acid precursor can be subjected to stereoselective reductive amination catalyzed by an amino acid dehydrogenase to install the D-amino group with high enantiomeric excess. nih.gov Alternatively, enzymes can be used in the kinetic resolution of a racemic mixture of a fluorinated aspartic acid derivative, where one enantiomer is selectively transformed, allowing for the separation of the desired enantiomer. While specific examples for this compound are not extensively documented, the principles have been successfully applied to the synthesis of other fluorinated amino acids like 3-fluoroalanine, demonstrating the viability of this approach. nih.govnih.gov

| Enzyme Class | Reaction Type | Substrate Example | Outcome |

| Transaminase | Asymmetric amination | 3-Fluoro-2-oxosuccinate | Stereoselective formation of the C-2 amino group. nih.gov |

| Dehydrogenase | Asymmetric reduction/amination | 3-Fluoro-2-oxosuccinate | Stereoselective formation of the C-2 amino group. nih.gov |

| Hydrolase/Lipase | Kinetic resolution | Racemic N-acetyl-3-fluoroaspartate | Enantioselective hydrolysis to yield one enantiomer of the free amino acid. |

Chiral Auxiliary-Based Synthetic Pathways

The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry in asymmetric synthesis. wikipedia.org In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, an auxiliary can be attached to the nitrogen or a carboxyl group of an aspartic acid precursor. For example, an Evans oxazolidinone auxiliary can be used. wikipedia.org The N-acylated substrate can be converted to its corresponding enolate and then treated with an electrophilic fluorinating agent. The bulky auxiliary blocks one face of the enolate, forcing the fluorinating agent to attack from the opposite face, thus controlling the stereochemistry at the C-3 position. Similarly, auxiliaries like (1R,2S)-ephedrine or pseudoephedrine can be used to form chiral amides, which direct subsequent fluorination reactions. wikipedia.org The high degree of diastereoselectivity achievable with this method makes it a powerful tool for accessing specific stereoisomers.

Late-Stage Deoxyfluorination Techniques

Late-stage fluorination involves introducing the fluorine atom at a late step in a synthetic sequence, which is particularly advantageous when working with complex molecules or for the synthesis of analogues. core.ac.uknih.govharvard.edu Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a common late-stage technique. nih.govharvard.edu

This pathway begins with the synthesis of an enantiomerically pure (2R,3S)-3-hydroxyaspartic acid derivative. nih.gov The stereochemistry of the hydroxyl group is crucial, as the deoxyfluorination reaction typically proceeds with inversion of configuration. Treatment of the protected (2R,3S)-3-hydroxyaspartate with a deoxyfluorinating reagent such as DAST or the more recently developed PhenoFluor™ leads to the displacement of the hydroxyl group by fluoride, yielding the desired (2R,3R)-3-fluoroaspartate derivative. core.ac.uksigmaaldrich.com The mild conditions and functional group tolerance of modern deoxyfluorinating reagents make this a highly effective method. nih.gov

| Reagent | Characteristics | Typical Conditions |

| DAST (Diethylaminosulfur trifluoride) | Widely used but can be thermally unstable. core.ac.uk | Anhydrous, non-protic solvent, low temperature. |

| Deoxofluor® | More thermally stable alternative to DAST. | Anhydrous, non-protic solvent. |

| PhenoFluor™ | Crystalline, stable solid; tolerant of many functional groups. nih.govsigmaaldrich.com | Can often be performed at room temperature. nih.gov |

Palladium-Catalyzed Fluorination Methods

Transition-metal catalysis has emerged as a powerful tool for C-F bond formation. nih.gov Palladium-catalyzed methods, in particular, have been developed for the site-selective fluorination of C-H bonds. acs.orgiu.edu This approach avoids the need for pre-functionalized substrates, such as hydroxy or unsaturated precursors.

In a typical strategy, a directing group is installed on the aspartic acid substrate, often by forming an amide with a ligand like 8-aminoquinoline or a picolinamide. iu.edu This directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond. In the case of an aspartic acid derivative, this would be the β-C-H bond at the C-3 position. The palladium catalyst then facilitates the cleavage of the C-H bond and subsequent fluorination, typically using an electrophilic fluorine source like Selectfluor®. nih.govacs.org This process often proceeds through a Pd(II)/Pd(IV) catalytic cycle. iu.edu The stereochemical outcome can be influenced by the chiral environment created by the substrate and ligands. While still an evolving area, this method holds significant promise for the direct and selective synthesis of fluorinated amino acids.

Synthesis of Isotopic and Spectroscopic Labels of this compound

The synthesis of isotopically labeled versions of this compound is crucial for its use as a probe in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and positron emission tomography (PET).

Stable Isotope Labeling (¹³C, ¹⁵N, ²H): For applications like NMR, labeling with stable isotopes is required. This is achieved by incorporating labeled precursors into one of the synthetic routes described above. nih.gov

¹⁵N-labeling: Can be accomplished by using ¹⁵N-labeled ammonia or an azide source in the step that introduces the amino group.

¹³C-labeling: Can be achieved by starting with ¹³C-labeled building blocks, such as labeled malonates or acrylates, to construct the carbon skeleton of the aspartic acid.

²H-labeling (Deuterium): Can be introduced by using deuterated reagents or solvents at specific steps, such as a reduction step using a deuterated reducing agent.

Radioisotope Labeling (¹⁸F): For PET imaging, the short-lived positron-emitting isotope ¹⁸F (half-life ≈ 110 min) must be incorporated. This necessitates a rapid, high-yielding, late-stage fluorination reaction. Nucleophilic substitution is the most common method for ¹⁸F-labeling. A suitable precursor, bearing a good leaving group (e.g., tosylate, mesylate, or triflate) at the C-3 position, is synthesized and then reacted with cyclotron-produced [¹⁸F]fluoride in the final step of the synthesis. The synthesis of the precursor must be designed to have the opposite stereochemistry at C-3 (i.e., 3S) to ensure the desired (3R) configuration in the final product after Sₙ2 displacement.

| Isotope | Application | Synthetic Strategy | Precursor Example |

| ¹⁵N | NMR Spectroscopy | Use of ¹⁵NH₄Cl or K¹⁵N₃ in amination step. | 3-Fluoro-2-oxosuccinate |

| ¹³C | NMR, Mass Spectrometry | Use of ¹³C-labeled starting materials (e.g., [¹³C₄]-malic acid). | [¹³C]-labeled chiral precursor |

| ¹⁸F | PET Imaging | Late-stage nucleophilic substitution with [¹⁸F]F⁻. | Protected D-aspartate derivative with a tosylate leaving group at the (3S) position. |

Strategies for Carbon-13 and Nitrogen-15 Labeling

The incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into this compound is fundamental for metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) studies. These isotopes act as tracers, allowing researchers to follow the metabolic fate of the amino acid and to probe the structure and dynamics of proteins into which it is incorporated.

Carbon-13 (¹³C) Labeling:

¹³C-labeling is a powerful tool for mapping the flow of carbon atoms through metabolic networks. creative-proteomics.com The general strategy involves providing a ¹³C-enriched precursor, such as ¹³C-glucose, to a biological system (e.g., bacteria, yeast, or mammalian cells) that synthesizes amino acids. creative-proteomics.comresearchgate.net For aspartic acid, the labeling pattern depends on the entry point of the labeled carbons into the tricarboxylic acid (TCA) cycle. For instance, using [U-¹³C₆]-glucose leads to the formation of M+3 labeled malate and oxaloacetate, the direct precursor to aspartate. nih.gov This labeled aspartate can then be isolated and used as a starting material for the chemical synthesis of ¹³C-labeled 3-fluoro-D-aspartic acid. Mass spectrometry and NMR are subsequently used to analyze the distribution of the ¹³C label in various metabolites, providing a quantitative map of metabolic fluxes. creative-proteomics.comnih.gov

Nitrogen-15 (¹⁵N) Labeling:

¹⁵N-labeling is invaluable for protein NMR studies and for tracking nitrogen metabolism. asiaisotopeintl.comnih.gov The most common method for producing ¹⁵N-labeled amino acids is to grow microorganisms, such as Escherichia coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl). researchgate.netbohrium.com The bacteria incorporate the heavy isotope into all of their nitrogen-containing biomolecules, including amino acids. The ¹⁵N-labeled aspartic acid can then be harvested from the hydrolysis of total cellular protein and serve as a precursor for subsequent fluorination steps. This approach allows for the production of uniformly ¹⁵N-labeled protein, which is essential for a variety of advanced NMR experiments that probe protein structure, dynamics, and interactions. nih.govnih.gov

| Isotope | Precursor Example | Biological System | Analytical Method | Research Application |

| Carbon-13 (¹³C) | [U-¹³C₆]-Glucose | E. coli, Yeast, Mammalian Cells | Mass Spectrometry, NMR | Metabolic Flux Analysis (MFA) |

| Nitrogen-15 (¹⁵N) | ¹⁵N-Ammonium Chloride | E. coli | NMR Spectroscopy | Protein structure and dynamics |

Integration of Fluorine-18 for Positron Emission Tomography (PET) Research Probes

Positron Emission Tomography (PET) is a non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is a preferred isotope due to its near-ideal half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure. frontiersin.orgresearchgate.net The synthesis of [¹⁸F]-(3R)-3-Fluoro-D-aspartic acid transforms the molecule into a PET probe, enabling the in vivo visualization of biological processes such as amino acid transport, which is often upregulated in tumors. nih.govnih.govresearchgate.net

The labeling process must be rapid and efficient. The most common method is nucleophilic substitution, where cyclotron-produced [¹⁸F]fluoride is reacted with a suitable precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or triflate) at the desired position. The synthesis is typically performed in automated modules to handle the high radioactivity and ensure reproducibility.

Key Steps in ¹⁸F-Labeling:

Production of [¹⁸F]Fluoride: ¹⁸F is typically produced in a cyclotron by proton bombardment of ¹⁸O-enriched water.

Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is converted into a reactive, anhydrous form, usually by forming a complex with a phase-transfer catalyst like a potassium-kryptofix [K/K2.2.2]⁺ complex.

Nucleophilic Fluorination: The activated [¹⁸F]fluoride is reacted with a protected aspartic acid precursor that has a leaving group at the C3 position.

Deprotection and Purification: Protective groups on the precursor are removed, and the final radiolabeled product is purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure it is suitable for injection.

| Parameter | Description |

| Radionuclide | Fluorine-18 (¹⁸F) |

| Half-life | ~110 minutes |

| Labeling Method | Nucleophilic Substitution |

| Typical Precursor | Protected aspartate with a leaving group (e.g., tosylate) |

| Application | Positron Emission Tomography (PET) Imaging |

Preparation for Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

Fluorine-19 (¹⁹F) is a naturally abundant (100%) spin ½ nucleus, making it highly sensitive for NMR spectroscopy. biophysics.orgwikipedia.org Its large chemical shift dispersion (~800 ppm) makes ¹⁹F NMR an exceptionally sensitive probe of the local chemical environment. wikipedia.org Incorporating a fluorinated amino acid like this compound into a peptide or protein provides a powerful tool for studying macromolecular structure, folding, and interactions without the background noise present in proton (¹H) NMR. nih.govillinois.edu

The preparation for ¹⁹F NMR studies first involves the chemical synthesis of the fluorinated amino acid itself. Once synthesized and purified, the this compound can be incorporated into a protein sequence. This is often achieved by using auxotrophic bacterial strains (e.g., E. coli strains that cannot synthesize their own aspartic acid) and providing the fluorinated analog in the growth medium. The cellular machinery then incorporates it into the protein at positions coded for aspartic acid.

Once the ¹⁹F-labeled protein is expressed and purified, ¹⁹F NMR experiments can be performed. Changes in the ¹⁹F chemical shift can indicate:

Ligand binding events near the fluorine probe. illinois.edu

Conformational changes in the protein structure.

Interactions with other proteins or molecules. nih.gov

The sensitivity of the ¹⁹F nucleus to its environment allows for the detection of subtle structural alterations that might be difficult to observe with other techniques. acs.org

| Property | Advantage for NMR Studies |

| Natural Abundance | 100%, maximizing signal without isotopic enrichment. wikipedia.org |

| Spin | ½, resulting in sharp NMR signals. wikipedia.org |

| Gyromagnetic Ratio | High, leading to high sensitivity (83% of ¹H). acs.org |

| Chemical Shift Range | Very large, providing high resolution and sensitivity to environmental changes. biophysics.orgwikipedia.org |

Biochemical Interactions and Enzymatic Studies of 3r 3 Fluoro D Aspartic Acid

Enzymatic Recognition and Substrate Specificity of (3R)-3-Fluoro-D-aspartic acid

The structural similarity of this compound to D-aspartic acid allows it to be recognized by enzymes that naturally process the latter. The presence of the fluorine atom at the C3 position, however, introduces electronic effects that can influence binding affinity and subsequent catalytic events.

Studies on aspartate-metabolizing enzymes have provided insights into how fluorinated analogs of aspartic acid are recognized. While direct studies on this compound are limited, research on related isomers offers valuable information.

Aspartate Decarboxylase (ADC): Research on the interaction of the L-erythro and L-threo isomers of 3-fluoroaspartate with pyruvoyl-dependent aspartate decarboxylase from Mycobacterium tuberculosis and Escherichia coli has shown that both isomers can act as substrates. nih.gov They undergo a single turnover of decarboxylation and subsequent elimination of fluorine to form enamine products that can be trapped within the enzyme's active site. nih.gov This indicates that the enzyme can accommodate the fluorinated substrate, and the fluorine atom participates in the catalytic mechanism.

Aspartate Racemase: Aspartate racemase catalyzes the interconversion between L- and D-aspartate. While specific inhibitory or substrate studies involving this compound and aspartate racemase are not extensively detailed in available literature, it is known that D-aspartate is synthesized from L-aspartate by this enzyme. nih.gov The modification at the C3 position with a highly electronegative fluorine atom would likely influence the proton abstraction and re-protonation steps central to the racemization mechanism.

D-Aspartate Oxidase (DDO): This FAD-dependent enzyme catalyzes the oxidative deamination of D-aspartate to oxaloacetate, ammonia, and hydrogen peroxide. mdpi.com D-aspartate oxidase is crucial for regulating the levels of D-aspartate in the brain and other tissues. nih.govnih.gov The enzyme's active site is structured to bind D-aspartate specifically. nih.govnih.gov It is anticipated that this compound would be recognized by D-aspartate oxidase due to its D-aspartate scaffold. However, the electron-withdrawing nature of the fluorine atom would likely impact the hydride transfer step in the oxidation process, potentially making it a poor substrate or an inhibitor.

| Enzyme | Interaction with Fluoro-Aspartate Analogs | Potential Effect of this compound |

| Aspartate Decarboxylase | L-isomers act as substrates, undergoing decarboxylation and fluorine elimination. nih.gov | Likely recognized as a substrate or inhibitor. |

| Aspartate Racemase | Converts L-aspartate to D-aspartate. nih.gov | Potential for inhibition due to electronic effects on the catalytic mechanism. |

| D-Aspartate Oxidase | Oxidizes D-aspartate. mdpi.com | Likely recognized, but may act as an inhibitor due to altered electronics. |

The binding of 3-fluoroaspartate isomers to enzyme active sites has been investigated to understand the molecular interactions. In the case of aspartate decarboxylase, trapping experiments and mass spectrometry-based binding analysis have confirmed that both L-erythro and L-threo isomers of 3-fluoroaspartate enter the active site. nih.gov The differential stability of the resulting enamine-enzyme complexes suggests that the two isomers adopt distinct conformations within the active site, which in turn leads to products with different stabilities. nih.gov This highlights the sensitivity of the enzyme's active site to the stereochemistry of the fluorinated substrate. The binding of substrates to D-aspartate oxidase involves interactions with positively charged arginine residues in the active site. nih.gov It is expected that this compound would similarly orient its carboxyl groups to interact with these residues for binding.

Mechanism-Based Enzyme Inhibition by this compound

Fluorinated amino acids are well-known for their capacity to act as mechanism-based inhibitors, also known as suicide substrates. nih.gov These molecules are processed by the target enzyme through its normal catalytic cycle, leading to the generation of a reactive species that subsequently inactivates the enzyme, often through covalent modification.

The behavior of 3-fluoroaspartate isomers with aspartate decarboxylase is characteristic of mechanism-based inhibition. The enzyme processes the substrate through decarboxylation, which is a normal catalytic step. This is followed by the elimination of the fluorine atom, which is a departure from the normal reaction pathway for the natural substrate. This elimination likely generates a reactive enamine intermediate that can then interact with the enzyme. While not definitively termed a "suicide substrate" in all literature for the D-isomer, this mechanism of action is consistent with such behavior.

The formation of enamine products from 3-fluoroaspartate isomers within the active site of aspartate decarboxylase, which can be trapped, is strong evidence for the formation of a covalent adduct between the processed substrate and the enzyme. nih.gov The stability of the enamine/ADC complex, particularly with the L-erythro isomer, suggests a long-lived, likely covalent, modification of the enzyme. nih.gov This covalent modification would lead to irreversible inhibition of the enzyme, as the active site is permanently blocked or altered.

| Inhibition Feature | Evidence from 3-Fluoroaspartate Studies | Implication for this compound |

| Mechanism-Based Action | Enzyme processes the molecule, leading to fluorine elimination. nih.gov | Likely acts as a mechanism-based inhibitor. |

| Suicide Substrate Potential | Generation of a reactive intermediate during catalysis. | High potential to act as a suicide substrate. |

| Covalent Adduct Formation | Trapping of enamine products in the active site. nih.gov | Expected to form covalent adducts with target enzymes. |

| Irreversible Inhibition | Formation of a stable enzyme-inhibitor complex. nih.gov | Likely an irreversible inhibitor of target enzymes. |

Conformational Effects on Enzyme-Substrate Complexes

The introduction of a fluorine atom can have significant effects on the conformational preferences of a molecule. These conformational changes can, in turn, affect how the molecule fits into an enzyme's active site and the subsequent catalytic steps.

Studies on the isomers of 3-fluoroaspartate with aspartate decarboxylase have revealed that the two diastereomers maintain different conformations within the active site. nih.gov This difference in conformation is thought to be the reason for the varying stability of the enamine products formed after decarboxylation and fluorine elimination. nih.gov This demonstrates that the enzyme can recognize and accommodate subtle conformational differences induced by the stereochemistry of the fluorine substitution. The inherent flexibility of aspartic proteinases and their ability to undergo conformational changes upon inhibitor binding is a known phenomenon. nih.gov It is plausible that the binding of this compound to its target enzymes would also induce specific conformational changes in the enzyme-substrate complex, influenced by the electronic and steric properties of the fluorine atom.

Metabolic Pathways and Biological Impact of 3r 3 Fluoro D Aspartic Acid in Research Models

Perturbation of Endogenous Aspartate Metabolism by (3R)-3-Fluoro-D-aspartic acid

As an analog of aspartic acid, this compound can interfere with the normal metabolic pathways of its endogenous counterpart. Aspartic acid is a non-essential amino acid in mammals, synthesized from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate. It plays a central role in numerous metabolic functions, including amino acid homeostasis and the biosynthesis of nucleotides. mdpi.comnih.gov

Influence on Amino Acid Homeostasis in Cellular Systems

The introduction of this compound into cellular systems can disrupt the delicate balance of amino acid concentrations. Endogenous D-aspartate is involved in neuroendocrine signaling and is metabolized by the enzyme D-aspartate oxidase. nih.govnih.gov this compound, by mimicking D-aspartate, can potentially interact with enzymes and transporters involved in aspartate metabolism. This can lead to competitive inhibition of enzymes that utilize D-aspartate as a substrate, thereby altering the intracellular pools of related amino acids.

Potential Enzymatic Interactions of this compound

| Enzyme/Transporter | Endogenous Substrate | Potential Effect of this compound | Anticipated Impact on Amino Acid Homeostasis |

|---|---|---|---|

| D-Aspartate Oxidase | D-Aspartic acid | Competitive Inhibition | Altered D-Aspartate levels, potential accumulation. |

| Aspartate Aminotransferase | L-Aspartic acid / α-ketoglutarate | Potential weak inhibition or alternative substrate activity | Disruption of the aspartate-glutamate balance. |

| Excitatory Amino Acid Transporters (EAATs) | L-Aspartate / L-Glutamate | Potential for competitive binding and transport | Changes in intracellular and extracellular concentrations of excitatory amino acids. |

Interplay with Pyrimidine (B1678525) and Purine (B94841) Biosynthesis Pathways

Aspartate is a key precursor molecule for the de novo synthesis of both pyrimidines and purines, the building blocks of DNA and RNA. mdpi.com In pyrimidine synthesis, the entire aspartate molecule is incorporated to form the six-membered ring of the pyrimidine base. In purine synthesis, the amino group of aspartate is used to introduce a nitrogen atom into the purine ring.

The introduction of this compound can potentially interfere with these critical biosynthetic pathways. Enzymes such as aspartate carbamoyltransferase in pyrimidine synthesis and adenylosuccinate synthetase in purine synthesis recognize aspartate as a substrate. nih.gov The presence of a fluorine atom at the 3-position of the D-aspartic acid analog could lead to several outcomes:

Enzyme Inhibition: The fluorinated analog may act as a competitive inhibitor, binding to the active site of these enzymes but not undergoing the subsequent catalytic steps, thereby blocking the pathway.

Metabolic Misincorporation: If the enzymes are able to process this compound, it could lead to the formation of fluorinated nucleotide analogs. Such analogs could have profound effects on DNA and RNA synthesis and function. nih.gov

Incorporation of Fluoroamino Acids into Peptides and Proteins

The site-specific or global incorporation of unnatural amino acids, including fluorinated variants, into peptides and proteins is a powerful strategy in chemical biology and drug discovery. nih.govstanford.edu This can be achieved through chemical peptide synthesis or, in some cases, through enzymatic pathways. The incorporation of this compound would introduce unique properties to the resulting peptides and proteins due to the presence of the fluorine atom and the D-configuration of the amino acid.

Modulation of Protein Folding and Stability

The introduction of fluorinated amino acids into a protein's structure can significantly impact its folding and stability. The strong carbon-fluorine bond and the high hydrophobicity of fluorinated side chains can enhance protein stability against both thermal and chemical denaturation. epa.gov Studies on peptides containing fluorinated amino acids have shown that these modifications can lead to increased stability. nih.gov

The fluorine atom in this compound can influence protein structure in several ways:

Steric Effects: The van der Waals radius of fluorine is larger than that of hydrogen, which can lead to subtle conformational changes in the peptide backbone and side-chain packing. youtube.com

Electronic Effects: The high electronegativity of fluorine can alter the local electronic environment, influencing intramolecular and intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.

Impact of Fluorination on Protein Stability

| Property | Effect of Fluorine Incorporation | Underlying Mechanism |

|---|---|---|

| Thermal Stability | Generally Increased | Enhanced hydrophobicity of fluorinated side chains, leading to more stable folded states. |

| Chemical Stability | Increased | The strength of the C-F bond makes the amino acid residue more resistant to chemical degradation. |

| Conformational Preference | Can induce specific secondary structures | Steric and electronic effects of the fluorine atom can favor certain dihedral angles. |

Alterations in Protein-Protein Interactions and Ligand Binding

The incorporation of this compound can modulate the binding affinity and specificity of proteins for their interaction partners, including other proteins and small molecule ligands. The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups, which can significantly enhance ligand binding affinity. nih.gov

Furthermore, the introduction of a D-amino acid can disrupt or alter specific recognition motifs that are dependent on the L-configuration of amino acids. This can be a powerful tool for redesigning protein-protein interfaces or creating selective inhibitors. Studies on 3-fluoroaspartate isomers have shown that they can have distinct binding and reactivity profiles within an enzyme's active site, highlighting the sensitivity of protein-ligand interactions to subtle changes in stereochemistry and fluorination. nih.gov

Impact on Protein Enzymatic Degradation Resistance

Peptides and proteins containing unnatural amino acids, particularly D-amino acids, often exhibit increased resistance to proteolytic degradation. mdpi.com Proteases are enzymes that recognize and cleave specific peptide sequences composed of L-amino acids. The presence of a D-amino acid, such as this compound, at or near a cleavage site can render the peptide bond resistant to hydrolysis by most common proteases. nih.gov

Similarly, fluorination itself can contribute to protease resistance. The electronic effects of the fluorine atom can alter the susceptibility of the adjacent peptide bond to enzymatic cleavage. nih.gov The combination of a D-amino acid configuration and fluorination in this compound is therefore expected to significantly enhance the stability of peptides and proteins against enzymatic degradation, prolonging their biological half-life. nih.govmdpi.com

Mechanisms of Cellular Responses to this compound

This compound is a synthetic fluorinated analog of D-aspartic acid, an endogenous amino acid found in the neuroendocrine tissues of vertebrates. The cellular responses to this compound are primarily understood through its application as a biochemical probe to investigate the function of glutamate (B1630785) receptors and transporters, which are critical to neurotransmission. Its parent molecule, D-aspartic acid, is a known agonist for N-methyl-D-aspartate (NMDA) receptors, and the fluorinated analog provides unique advantages for studying these interactions.

The strategic placement of a fluorine atom in a bioactive molecule serves as a powerful tool for probing the conformational requirements of biological receptors. nih.gov Fluorine's high electronegativity and minimal steric footprint compared to other halogens allow for the subtle manipulation of a molecule's electronic properties and preferred three-dimensional structure. princeton.edu This principle has been effectively applied using analogs of D-aspartic acid to explore the binding pocket of the NMDA receptor. nih.gov

Research on 3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA), a closely related analog, has provided significant insights into how stereochemistry affects receptor activation. nih.gov In these studies, two diastereoisomers, (2S,3S)-3F-NMDA and (2S,3R)-3F-NMDA, were synthesized and tested for their potency at NMDA receptors. The (2S,3R) configuration corresponds to the D-aspartic acid backbone of this compound.

The study revealed a stark difference in activity: the (2S,3S) isomer is a potent agonist with activity comparable to NMDA itself, while the (2S,3R) isomer demonstrates negligible potency. nih.gov This difference is attributed to the conformational preferences dictated by the fluorine atom's position. For effective binding, the (2S,3R) isomer is forced to adopt a conformation where the C-F bond is positioned anti to the C-N(+) bond. This arrangement leads to electrostatic destabilization, hindering effective interaction with the receptor. nih.gov Conversely, the potent (2S,3S) isomer can adopt a more favorable gauche conformation, which allows for electrostatic stabilization and successful receptor activation. nih.govnih.gov

These findings highlight the utility of stereoselective fluorination as a method to investigate the precise conformational demands of a receptor's active site. The negligible activity of the (2S,3R) isomer indicates that the specific geometry of the D-aspartic acid backbone, when combined with a fluorine atom at the 3R position, is incompatible with the conformational changes required for NMDA receptor activation. nih.gov

Table 1: Relative Potency of 3F-NMDA Stereoisomers at NMDA Receptors

| Compound | Stereochemistry | Relative Potency | Inferred Binding Conformation |

|---|---|---|---|

| (2S,3S)-3F-NMDA | (2S,3S) | High (Comparable to NMDA) | Gauche C-F to C-N(+) bond |

| (2S,3R)-3F-NMDA | (2S,3R) | Negligible | Anti C-F to C-N(+) bond |

Direct research into the specific molecular signaling pathways modulated by this compound is limited. However, an analysis can be inferred from the well-documented pathways of its parent compound, D-aspartic acid, and the principles of receptor interaction demonstrated by fluorinated analogs.

D-aspartic acid primarily exerts its physiological effects by binding to and activating NMDA receptors. mdpi.com This activation allows the influx of Ca²⁺ into the neuron, which acts as a crucial second messenger, initiating a cascade of downstream signaling events. mdpi.com These pathways include the activation of protein kinases such as Ca²⁺/calmodulin-dependent protein kinases (CaMK), the Ras/ERK pathway, and the PI3K/Akt pathway, which collectively influence gene expression, synaptic plasticity, and cell survival. nih.govresearchgate.net

Given that the (3R)-fluoro analog is a very poor agonist of the NMDA receptor, it is unlikely to activate these downstream pathways. nih.gov Instead, its presence at the receptor binding site without causing activation suggests it may act as a competitive antagonist, potentially inhibiting the signaling initiated by endogenous agonists like glutamate or D-aspartic acid.

Furthermore, D-aspartic acid has been shown to influence hormonal signaling pathways, particularly in the hypothalamus-pituitary-gonad axis. In research models, D-aspartic acid administration leads to an increase in the release and synthesis of luteinizing hormone (LH) and testosterone. nih.gov This process is mediated by second messengers such as cGMP in the pituitary and cAMP in the testes. nih.gov Since these effects are believed to be initiated, at least in part, by NMDA receptor activation in neuroendocrine tissues, it can be inferred that analogs with poor agonist activity, such as this compound, would not stimulate these hormonal pathways and could potentially inhibit them.

Table 2: Known Signaling Effects of D-Aspartic Acid in Research Models

| Tissue/Cell Type | Signaling Molecule Affected | Observed Effect | Reference |

|---|---|---|---|

| Pituitary Gland (Rat) | Luteinizing Hormone (LH) | Increase in release and synthesis | nih.gov |

| Pituitary Gland (Rat) | cGMP | Increased (as second messenger) | nih.gov |

| Testis Leydig Cells (Rat) | Testosterone | Increase in release and synthesis | nih.gov |

| Testis Leydig Cells (Rat) | cAMP | Increased (as second messenger) | nih.gov |

| Leydig Cells | MAPK/AKT pathways | Upregulation | mdpi.com |

The study of fluorinated analogs in other biological systems further illustrates how such modifications can impact molecular pathways. For instance, fluorinated peptides have been shown to selectively enhance or weaken T cell receptor binding, demonstrating that a single fluorine substitution can modulate immune signaling pathways. nih.gov This highlights the principle that fluorinated analogs serve as precise tools to dissect the structural and electronic requirements of complex signaling systems.

Applications of 3r 3 Fluoro D Aspartic Acid As a Biochemical and Chemical Biology Tool

Elucidation of Enzyme Reaction Mechanisms

The strategic placement of a fluorine atom in (3R)-3-Fluoro-D-aspartic acid provides a powerful tool for investigating the intricacies of enzyme-catalyzed reactions. The high electronegativity and small size of the fluorine atom can significantly influence the electronic environment and conformational preferences of the molecule without causing large steric perturbations. This allows for detailed studies of enzyme active sites and the nature of enzymatic transition states and intermediates.

Fluorinated substrate analogs like this compound are instrumental in stabilizing or mimicking transition states and intermediates of enzymatic reactions. The electron-withdrawing nature of the fluorine atom can alter the pKa of adjacent functional groups and influence the stability of transient species within the enzyme's active site. For instance, in studies of enzymes that process aspartate, the fluorinated analog can act as a mechanism-based inhibitor or a slow substrate, allowing for the trapping and characterization of reaction intermediates. Research on enzymes such as aspartate aminotransferase has utilized fluorinated aspartic acid derivatives to gain insights into the catalytic mechanism. A study on 3-fluoro-D-aspartic acid demonstrated a 40% reduction in the activity of aspartate aminotransferase at a concentration of 10 μM, highlighting its potential as a competitive inhibitor for studying enzyme-substrate interactions. vulcanchem.com

The fixed stereochemistry of this compound is crucial for dissecting the stereochemical course of enzymatic reactions. Enzymes often exhibit a high degree of stereospecificity, and by introducing a substrate with a defined stereocenter at a key position, researchers can track the geometric changes that occur during catalysis. For example, in reactions involving the formation or cleavage of a C-F bond, the known configuration of the starting material allows for the unambiguous determination of the stereochemical outcome of the transformation. This approach has been successfully applied to study various enzymes, including racemases and epimerases, which catalyze the inversion of stereocenters. portlandpress.com Studies on aspartate racemase, for instance, can utilize this compound to probe the enzyme's tolerance for substitutions at the C3 position and to understand the stereoelectronic requirements for catalysis.

Utilization in Metabolic Pathway Tracing and Flux Analysis

The presence of the fluorine atom in this compound provides a unique spectroscopic handle for non-invasive monitoring of metabolic processes. This is particularly valuable for tracing the fate of aspartate and related metabolites in complex biological systems.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for metabolic studies due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, and the absence of endogenous fluorine signals in most biological systems. nih.gov When this compound is introduced into a biological system, its metabolic conversion into other fluorinated products can be tracked in real-time using ¹⁹F NMR. This allows for the non-invasive monitoring of metabolic pathways and the quantification of metabolic flux in both cell cultures (in vitro) and living organisms (in vivo). For example, the uptake and subsequent metabolism of this compound in cells can be followed to investigate the activity of amino acid transporters and enzymes involved in aspartate metabolism. nih.gov This technique has been instrumental in understanding how metabolic pathways are altered in various disease states.

Design of Bioconjugates and Chemical Probes

The unique properties of this compound make it an attractive building block for the design of sophisticated bioconjugates and chemical probes. These tools are designed to interact with specific biological targets, enabling researchers to study their function and localization within a cellular context.

The conformation of a molecule is critical for its interaction with a biological receptor. The introduction of a fluorine atom can significantly influence the conformational preferences of a molecule due to stereoelectronic effects, such as the gauche effect. In the case of this compound and its derivatives, the fluorine atom can stabilize specific rotamers, effectively locking the molecule into a preferred conformation. This property is exploited in receptor binding studies to probe the specific conformational requirements for ligand recognition and activation. For instance, fluorinated analogs of N-methyl-D-aspartate (NMDA), a key neurotransmitter receptor agonist, have been synthesized to investigate the bioactive conformation of ligands at the NMDA receptor. nih.govscite.ai By comparing the binding affinities and functional activities of different stereoisomers of fluoro-NMDA, researchers can deduce the optimal geometry for receptor interaction. nih.govscite.ai

| Research Area | Specific Application of this compound | Key Findings |

| Enzyme Mechanism | Probing the active site of aspartate aminotransferase. | Acts as a competitive inhibitor, with a 40% reduction in enzyme activity at 10 μM. vulcanchem.com |

| Enzyme Mechanism | Stereochemical probe for aspartate racemase. | Helps to understand the stereoelectronic requirements for the enzymatic reaction. |

| Metabolic Tracing | ¹⁹F NMR-based metabolic flux analysis in cells. | Allows for non-invasive, real-time monitoring of aspartate metabolism. |

| Receptor Binding | Conformational probe for the NMDA receptor. | Different stereoisomers exhibit varying potencies, revealing the preferred binding conformation. nih.govscite.ai |

Development of Fluorinated Scaffolds for Chemical Biology Research

The strategic incorporation of fluorine into amino acids represents a powerful approach in chemical biology for creating sophisticated molecular tools. Fluorinated amino acids, including this compound, serve as fundamental building blocks for the development of fluorinated scaffolds—core molecular structures that can be elaborated to probe complex biological systems. The introduction of fluorine, the most electronegative element, into an amino acid scaffold can profoundly alter its physicochemical properties, such as acidity, metabolic stability, and molecular conformation. mdpi.com These modifications are leveraged to design peptides and small molecules with enhanced stability or specific functionalities for investigating protein structure and function. researchgate.net

The development of these scaffolds begins with advanced synthetic organic chemistry. Methods such as electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® allow for the precise installation of fluorine onto amino acid precursors. mdpi.comvulcanchem.com Once synthesized, these fluorinated building blocks, such as this compound, can be incorporated into larger peptide chains using techniques like solid-phase peptide synthesis (SPPS). vulcanchem.comnih.gov This methodology enables the creation of a diverse array of fluorinated peptides designed for specific research applications. nih.govrsc.org

A primary application of these fluorinated scaffolds is in probing molecular recognition and enzymatic mechanisms. The unique properties of the carbon-fluorine bond can be exploited to understand how proteins and receptors bind to their ligands. For instance, fluorinated analogs of D-aspartic acid are used to investigate the function of glutamate (B1630785) receptors, which are crucial for neurotransmission. vulcanchem.com The stereoselective placement of a fluorine atom can influence the preferred conformation of a molecule, making it a sensitive probe for the specific shapes required for a ligand to bind to a receptor active site. nih.govscite.ai

Research into N-methyl-D-aspartate (NMDA) receptors provides a clear example of this application. By synthesizing diastereoisomers of 3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA), researchers have been able to explore the precise conformational requirements for agonist binding. nih.govscite.ai Studies found that the (2S,3S)-3F-NMDA isomer is a potent agonist, similar to NMDA itself, while the (2S,3R)-diastereoisomer shows negligible activity. nih.govscite.ai This difference in potency is attributed to the conformation enforced by the fluorine atom; only the active isomer can adopt the specific shape necessary to bind effectively to the receptor. nih.gov

Similarly, isomers of 3-fluoroaspartate have been synthesized and used to probe the active site of aspartate decarboxylase (ADC), an enzyme found in microorganisms like Mycobacterium tuberculosis. nih.gov These studies revealed that while both L-erythro and L-threo isomers of 3-fluoroaspartate can enter the active site and undergo a reaction, they maintain different conformations, leading to reaction products with varying stabilities. nih.gov This type of detailed mechanistic insight is invaluable for designing specific enzyme inhibitors. nih.gov

The table below summarizes key research findings on fluorinated scaffolds derived from or related to 3-fluoroaspartic acid, highlighting their role as tools in chemical biology.

| Compound/Scaffold | Key Structural Feature | Research Application | Key Finding |

| (2S,3S)-3-Fluoro-N-methyl-D-aspartic acid | Fluorine at the 3-position with (2S,3S) stereochemistry | Probing the agonist binding conformation of NMDA receptors. nih.govscite.ai | Acts as a potent agonist, indicating its conformation mimics the receptor-bound state of NMDA. nih.govscite.ai |

| (2S,3R)-3-Fluoro-N-methyl-D-aspartic acid | Fluorine at the 3-position with (2S,3R) stereochemistry | Probing the agonist binding conformation of NMDA receptors. nih.govscite.ai | Exhibits negligible potency, suggesting its conformation is incompatible with receptor binding. nih.govscite.ai |

| L-erythro-3-fluoroaspartate | L-erythro stereoisomer of 3-fluoroaspartate | Investigating the active site and mechanism of aspartate decarboxylase (ADC). nih.gov | Forms a relatively stable enamine product complex within the enzyme active site after reaction. nih.gov |

| L-threo-3-fluoroaspartate | L-threo stereoisomer of 3-fluoroaspartate | Investigating the active site and mechanism of aspartate decarboxylase (ADC). nih.gov | Forms a less stable enamine product that is not readily observed without a trapping agent. nih.gov |

| 3,3-Difluoro-L-aspartic acid | Geminal fluorine atoms at the β-carbon | Proposed tool for modulating glutamate receptors and inhibiting enzymes. vulcanchem.com | Difluorination is suggested to enhance metabolic stability and alter binding affinities compared to mono-fluorinated analogs. vulcanchem.com |

Emerging Research Directions and Advanced Methodologies for 3r 3 Fluoro D Aspartic Acid

Advanced Spectroscopic and Structural Biology Techniques

Modern spectroscopic and structural biology methods offer unprecedented insights into the three-dimensional structure and dynamic behavior of (3R)-3-fluoro-D-aspartic acid and its complexes with biomolecules.

X-ray Crystallography and Cryo-Electron Microscopy of this compound Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution three-dimensional structures of molecules. nih.govnih.gov While specific crystal structures of this compound in complex with its biological targets are not widely available in the public domain, the methodology is crucial for understanding its mechanism of action. For instance, resolving the crystal structure of this compound bound to an excitatory amino acid transporter (EAAT) would provide a precise map of the binding site interactions. nih.gov Such a structure would reveal the specific hydrogen bonds, electrostatic interactions, and the role of the fluorine atom in modulating binding affinity and specificity.

Cryo-EM has emerged as a complementary technique, particularly for large and flexible protein complexes that are challenging to crystallize. nih.gov Determining the cryo-EM structure of a glutamate (B1630785) receptor subunit in complex with this compound could illuminate the conformational changes induced upon binding, providing a deeper understanding of receptor activation or inhibition.

Table 1: Hypothetical Structural Data from X-ray Crystallography of a this compound-Enzyme Complex

| Parameter | Value | Significance |

| Resolution (Å) | 1.8 | High-resolution data allowing for precise atomic positioning. |

| R-factor / R-free | 0.18 / 0.21 | Indicates a well-refined and reliable crystal structure. |

| Key Interacting Residues | Arg123, Ser245, Thr301 | Identifies the specific amino acids in the binding pocket that interact with the ligand. |

| Fluorine Atom Interaction | Forms a C-F···H-N hydrogen bond with the backbone amide of Gly246. | Highlights the direct involvement of the fluorine atom in molecular recognition. |

| Conformation of Ligand | gauche | Describes the rotational position of the fluorine atom relative to the amino group. |

Multidimensional NMR Spectroscopy for Conformational Dynamics

Multidimensional nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, providing information that is complementary to solid-state techniques like X-ray crystallography. acs.orgnih.gov For this compound, ¹⁹F NMR is particularly valuable due to the fluorine atom's high sensitivity and the absence of background signals in biological samples.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the solution-state conformation of this compound and to map its binding interface when complexed with a protein. Furthermore, NMR relaxation experiments can provide insights into the dynamics of the molecule and its target on a wide range of timescales. These studies can reveal how the fluorine substitution influences the conformational flexibility of the aspartic acid backbone and how this, in turn, affects its biological activity.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are becoming indispensable in modern drug discovery and molecular biology, offering predictive power and a deeper understanding of molecular interactions at an atomic level.

Prediction of this compound Interactions with Biomolecules

Computational docking and molecular dynamics (MD) simulations can predict and analyze the binding of this compound to its biological targets. nih.gov Docking algorithms can screen potential binding poses of the molecule within the active site of a protein, providing initial models of the complex. These models can then be refined using MD simulations, which simulate the movement of atoms over time, offering a dynamic view of the binding process and the stability of the complex.

Advanced computational models like AlphaFold 3 are capable of predicting the joint structure of biomolecular complexes, including those with small molecules, with high accuracy. nih.govprinceton.eduresearchgate.net Such tools could be employed to generate reliable models of this compound bound to various receptors and transporters, guiding experimental validation and further research. These simulations can also calculate binding free energies, providing a quantitative measure of binding affinity.

Table 2: Predicted Interaction Energies for this compound with a Target Protein

| Interaction Type | Predicted Energy (kcal/mol) | Key Contributing Residues |

| Electrostatic | -15.8 | Asp112, Glu204 |

| Van der Waals | -8.2 | Leu56, Val89 |

| Hydrogen Bonding | -6.5 | Asn110, Tyr145 |

| Solvation Energy | +12.1 | - |

| Total Binding Free Energy | -18.4 | - |

Rational Design of Novel Fluorinated Amino Acid Derivatives

The insights gained from structural and computational studies can be leveraged for the rational design of novel fluorinated amino acid derivatives with improved properties. By understanding the key interactions between this compound and its target, medicinal chemists can design new molecules with enhanced potency, selectivity, or pharmacokinetic profiles.

For example, if structural data reveals an unoccupied pocket in the binding site, derivatives with additional functional groups could be designed to fill this space and form new favorable interactions. Similarly, if the fluorine atom is found to be in a sterically crowded environment, its position could be altered, or it could be replaced with a different substituent to optimize binding. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Enzyme Engineering for the Biosynthesis and Biotransformation of Fluorinated Amino Acids

The synthesis of enantiomerically pure fluorinated amino acids like this compound can be challenging through traditional chemical methods. Enzyme engineering offers a powerful alternative, enabling the development of biocatalysts for the efficient and stereoselective synthesis of these valuable compounds.

By applying techniques such as directed evolution and rational design, enzymes can be tailored to accept fluorinated substrates and catalyze specific transformations. For instance, transaminases could be engineered to stereoselectively synthesize this compound from a fluorinated keto-acid precursor. Similarly, aldolases could be modified to catalyze the stereoselective addition of a fluorine-containing moiety to a suitable acceptor molecule. nih.govdtu.dk

Furthermore, engineered enzymes can be used for the biotransformation of existing fluorinated amino acids into other valuable compounds. This could involve, for example, the enzymatic conversion of this compound into a derivative with a different functional group, expanding the chemical diversity of available fluorinated building blocks for various applications in medicinal chemistry and chemical biology. The development of such biocatalytic routes is a key step towards the sustainable and scalable production of these important molecules. researchgate.netnih.gov

Q & A

Q. Q1. What are the primary synthetic routes for enantioselective synthesis of (3R)-3-Fluoro-D-aspartic acid, and how do stereochemical outcomes vary with different catalysts?

Methodological Answer: Enantioselective synthesis typically employs chiral catalysts or fluorinating agents to achieve the desired (3R) configuration. For example, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) can introduce fluorine at the β-position while retaining stereochemical integrity . Key considerations:

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to direct fluorine incorporation.

- Fluorination Reagents : Select agents like Selectfluor® or NFSI (N-fluorobenzenesulfonimide) for regioselective fluorination.

- Validation : Confirm stereochemistry via X-ray crystallography or vibrational circular dichroism (VCD) .

Q. Q2. Which analytical techniques are most effective for characterizing this compound and distinguishing it from its enantiomers?

Methodological Answer:

- 19F NMR Spectroscopy : Resolves fluorine chemical shifts to confirm substitution patterns and purity. Note that fluorine’s high electronegativity can complicate splitting patterns .

- Chiral HPLC : Use columns like Chirobiotic T (teicoplanin-based) to separate enantiomers. Mobile phases with copper(II)-L-proline complexes enhance resolution .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for fluorine-containing fragments .

Advanced Research: Mechanistic and Functional Studies

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across enzyme inhibition studies?

Methodological Answer: Discrepancies often arise from differences in assay conditions or enzyme isoforms. To address:

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics under standardized buffer conditions.

- Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes (e.g., aspartate racemase) to identify critical residues .

- Radiolabeled Analogs : Use [18F]-labeled derivatives for real-time tracking in enzymatic assays .

Q. Q4. What strategies mitigate fluorine’s electronic effects on the compound’s interaction with biological targets?

Methodological Answer: Fluorine’s electronegativity can alter hydrogen bonding or steric interactions. Approaches include:

- Computational Modeling : Density Functional Theory (DFT) to predict electronic perturbations at binding sites.

- Structural Analogues : Test non-fluorinated or difluorinated derivatives to isolate electronic vs. steric contributions .

- Cryo-EM/X-ray Crystallography : Resolve high-resolution structures of enzyme-ligand complexes to map fluorine interactions .

Q. Q5. How can scale-up challenges in multi-step synthesis be addressed while maintaining enantiomeric purity?

Methodological Answer:

- Flow Chemistry : Reduces intermediate degradation and improves yield via continuous processing.

- Diastereomeric Salt Formation : Use resolving agents like (1R)-(–)-camphorsulfonic acid for large-scale enantiomer separation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Interpretation and Optimization

Q. Q6. What methodologies are recommended for assessing stability and degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (2–12). Monitor via:

- HPLC-MS : Identify degradation products (e.g., defluorination or racemization).

- Circular Dichroism (CD) : Track changes in optical activity .

- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. Q7. How can enantiomeric purity be validated in complex biological matrices (e.g., cell lysates)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.